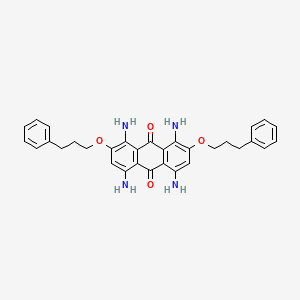
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol is a complex organic compound that features a bromine atom, a trimethylsilyl group, and an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of the Bromine Atom: Bromination of the indazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Final Functionalization: The final step involves the attachment of the (2-(trimethylsilyl)ethoxy)methyl group to the indazole ring, often through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The trimethylsilyl group may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol-3-yl)methanol: Similar structure but with a triazole ring instead of an indazole ring.
5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-yl)methanol is unique due to its specific combination of functional groups and the indazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H21BrN2O2Si |
|---|---|
Molekulargewicht |
357.32 g/mol |
IUPAC-Name |
[5-bromo-1-(2-trimethylsilylethoxymethyl)indazol-6-yl]methanol |
InChI |
InChI=1S/C14H21BrN2O2Si/c1-20(2,3)5-4-19-10-17-14-7-12(9-18)13(15)6-11(14)8-16-17/h6-8,18H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
HJVDQDSRIZPLBD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2C=N1)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)





![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)





